molecular formula C10H14BrNO2 B1403225 ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 86614-23-5

ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1403225
CAS RN: 86614-23-5
M. Wt: 260.13 g/mol
InChI Key: KIDKSUMHUFEQDK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a compound with the CAS Number: 86614-23-5 . It has a molecular weight of 260.13 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BrNO2/c1-5-14-10(13)9-6(2)8(11)7(3)12(9)4/h5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular formula of this compound is C10H14BrNO2 . It has an average mass of 260.128 Da and a monoisotopic mass of 259.020782 Da .

Scientific Research Applications

Chemical Modification and Synthesis Applications

Compounds with structural similarities to ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate often find applications in chemical synthesis and modification processes. For instance, the use of halogenated and carboxylate functional groups in pyrrole derivatives can be crucial for synthesizing complex organic molecules. These functionalities can act as reactive sites for further chemical transformations, leading to the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties (Heinze et al., 2008).

Polymers and Materials Science

The bromo and carboxylate groups in such molecules can also play a significant role in the development of polymers and materials science. For example, this compound could potentially be used as a monomer or a cross-linker in the synthesis of conductive polymers or as a precursor for materials with specific electronic or photonic properties. Research in this area focuses on enhancing the electrical conductivity, thermal stability, and mechanical properties of materials for applications in electronics, coatings, and energy storage technologies (Zhu et al., 2017).

Analytical and Forensic Science

Compounds featuring pyrrole rings and specific functional groups may also find applications in analytical and forensic sciences. For example, derivatives of pyrrole can be used as markers or probes in chemical analyses due to their distinct spectroscopic or electrochemical properties. Such compounds can aid in the development of analytical methods for detecting and quantifying various substances in complex matrices (Crunelle et al., 2014).

Biomedical Research

While not directly related to this compound, research on pyrrole derivatives in the context of drug discovery and development highlights the potential of such compounds in medicinal chemistry. These compounds could serve as building blocks for developing new drugs with various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific functional groups in the compound's structure may influence its biological activity and pharmacokinetic properties (Karayannidis & Achilias, 2007).

properties

IUPAC Name

ethyl 4-bromo-1,3,5-trimethylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-5-14-10(13)9-6(2)8(11)7(3)12(9)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDKSUMHUFEQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate (0.050 mL, 0.610 mmol) in THF (3 mL), was added NaH (36.6 mg, 0.914 mmol). The mixture was stirred for 10 min and then MeI (0.046 mL, 0.731 mmol) was added dropwise. The resulting mixture was stirred overnight. The reaction was quenched with sat. NH4Cl. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine (1×), dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (Biotage Horizon, 12M, Si, ˜10 mL/min, 100% hexanes for 36 mL, gradient to 20% EtOAc in hexanes over 1032 mL) to afford ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate. 1H NMR (500 MHz, CDCl3): δ 4.31 (q, J=7.1 Hz, 2H); 3.82 (s, 3H); 2.31 (s, 3H); 2.26 (s, 3H); 1.38 (t, J=7.1 Hz, 3H).
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
36.6 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.046 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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